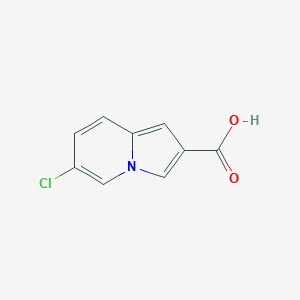

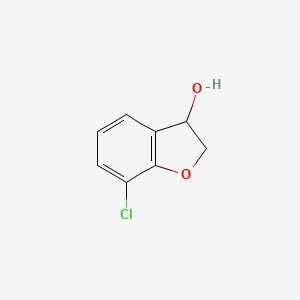

7-Chloro-2,3-dihydro-1-benzofuran-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

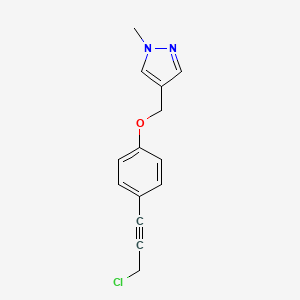

7-Chloro-2,3-dihydro-1-benzofuran-3-ol is a chemical compound with the CAS Number: 1482794-07-9 . It has a molecular weight of 170.6 and its IUPAC name is this compound . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClO2/c9-6-3-1-2-5-7 (10)4-11-8 (5)6/h1-3,7,10H,4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Its molecular weight is 170.6 . The compound’s InChI code is 1S/C8H7ClO2/c9-6-3-1-2-5-7 (10)4-11-8 (5)6/h1-3,7,10H,4H2 .科学的研究の応用

Hydrogen Bonding-Driven Homoduplexes Formation

Research demonstrates the dimerization of aromatic amide oligomers, revealing that longer oligomers can form stable homoduplexes stabilized by intermolecular multiple N–H⋯OC hydrogen bonds. This insight is crucial for understanding the self-assembly mechanisms in organic chemistry and materials science Xu et al., 2014.

Novel Synthesis Strategies for Benzofuran Skeletons

A novel approach for synthesizing benzofuran skeletons, applicable to compounds like ailanthoidol, XH-14, and obovaten, was developed, showcasing the versatility of benzofuran derivatives in synthesizing complex natural products Kao & Chern, 2002.

Electrocatalytic Applications

The electrochemical study of a benzofuran derivative in modified electrode-based CNT/ionic liquids demonstrated its potential as an excellent sensor electrocatalyst for oxidation of hydrazine. This opens avenues for benzofuran derivatives in sensor technology and electrocatalysis Mazloum‐Ardakani & Khoshroo, 2013.

Anticholinesterase Activity

A study on benzylidene-benzofuran-3-ones containing cyclic amine side chains revealed their potential as cholinesterase inhibitors, suggesting the therapeutic relevance of benzofuran derivatives in neurodegenerative diseases like Alzheimer's Mehrabi et al., 2017.

Fluorescence Enhancement for DNA Binding

The synthesis of 7-(Benzofuran-2-yl)-7-deazadeoxyguanosine and its incorporation into an oligodeoxynucleotide demonstrated a significant fluorescence enhancement upon binding of single-strand DNA binding protein, highlighting the potential for benzofuran derivatives in bioanalytical applications Tokugawa et al., 2016.

特性

IUPAC Name |

7-chloro-2,3-dihydro-1-benzofuran-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFBRLOHRFCDOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2731323.png)

![2-(3,4-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731326.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2731329.png)

![1-((cyanomethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2731334.png)